molecular formula C8H14 B3029481 2-Methyl-1,5-heptadiene CAS No. 6766-54-7

2-Methyl-1,5-heptadiene

Cat. No. B3029481
CAS RN: 6766-54-7
M. Wt: 110.2 g/mol
InChI Key: LXKRFDPUBWVICN-SNAWJCMRSA-N
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Description

2-Methyl-1,5-heptadiene is a diene compound that is not directly mentioned in the provided papers. However, the papers discuss related bicyclic dienes and their derivatives, which can offer insights into the chemistry of dienes in general. For instance, the synthesis of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes with methyl and phenyl substituents is described, which are structurally related to 2-Methyl-1,5-heptadiene .

Synthesis Analysis

The synthesis of related bicyclic dienes involves a two-step sequence starting from bicyclo[2.2.1]hepta-2,5-dione, which is readily available. This process could potentially be adapted for the synthesis of 2-Methyl-1,5-heptadiene by modifying the substituents and reaction conditions . Additionally, the synthesis of 2-substituted 6-endo-(methylthio)bicyclo[2.2.1]heptanes is reported, which demonstrates the versatility of bicyclic dienes in chemical synthesis .

Molecular Structure Analysis

The molecular structure of dienes can be complex, as demonstrated by the synthesis and structural analysis of a 2,5-diazabicyclo[4.1.0]heptane, which exists as a mixture of interconverting enantiomeric half-chair conformers . This highlights the dynamic nature of bicyclic systems, which could be relevant to the structural analysis of 2-Methyl-1,5-heptadiene.

Chemical Reactions Analysis

The chemical reactivity of bicyclic dienes is illustrated by the isomerization of Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene upon ultraviolet irradiation, and the subsequent reactions of quadricyclene with various reagents . This suggests that 2-Methyl-1,5-heptadiene may also undergo interesting photochemical transformations and reactions with other chemicals.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Methyl-1,5-heptadiene are not directly discussed, the papers provide information on related compounds. For example, the chiral rhodium complexes of bicyclo[2.2.1]hepta-2,5-dienes display high activity and enantioselectivity in catalytic additions, which could be indicative of the properties of 2-Methyl-1,5-heptadiene in similar catalytic processes . The volatility and instability of these dienes are also noted, which may be relevant to the handling and storage of 2-Methyl-1,5-heptadiene .

Scientific Research Applications

1. Stereoregular Polymer Synthesis

2-Methyl-1,5-heptadiene has been utilized in the synthesis of novel stereoregular polymers. For example, its polymerization with certain catalytic systems can produce polymers with unique structures like isotactic cis-1,4 and syndiotactic trans-1,2 structures. This application is significant in the development of new materials with specific mechanical and chemical properties (Boccia et al., 2013).

2. Study of Reaction Mechanisms

2-Methyl-1,5-heptadiene has been a subject of study in understanding complex reaction mechanisms. For instance, its involvement in the photosensitized, stereospecific cyclization process was examined to understand the electronic state of intermediates in such reactions (Kita & Fukui, 1969).

3. Investigations in Organic Chemistry

In the field of organic chemistry, 2-Methyl-1,5-heptadiene has been used to study various rearrangement reactions. These studies provide insights into the behavior of organic compounds under different conditions, contributing to a deeper understanding of organic synthesis and transformation processes (Ben-Efraim & Sondheimer, 1969).

4. Development of Cyclopolymerization Techniques

The compound has been pivotal in advancing cyclopolymerization techniques. For instance, it has been used in the cyclopolymerization of nonconjugated dienes, leading to the production of poly(methylene-1,3-cycloalkanes), a pathway to stereochemically complex polymers (Edson & Coates, 2009).

5. Exploration in Polymerization Reactions

Its use in polymerization reactions has been explored for synthesizing functional propylene copolymers and block copolymers. These developments have implications for creating materials with specific functional properties, opening new avenues in material science (Hustad & Coates, 2002).

Safety And Hazards

While specific safety and hazard information for “2-Methyl-1,5-heptadiene” was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

(5E)-2-methylhepta-1,5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKRFDPUBWVICN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,5-heptadiene

CAS RN

41044-63-7, 6766-54-7
Record name trans-2-Methyl-1,5-heptadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041044637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,5-heptadiene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
R Liotta, HC Brown - The Journal of Organic Chemistry, 1977 - ACS Publications
The exceptionally high sensitivity toward structure exhibited by 9-borabicyclo [3.3. 1] nonane (9-BBN) in the hy-droboration of simple olefins carries over to the hydroboration of …
Number of citations: 46 pubs.acs.org
N Drabińska, A Siger, H Jeleń - Analytical and Bioanalytical Chemistry, 2023 - Springer
The aim of this study was to track changes in the volatilome of cold-pressed oil and press cakes obtained from roasted seeds and to combine it with the profile of non-volatile metabolites …
Number of citations: 3 link.springer.com
EE Bunel - 1989 - thesis.library.caltech.edu
Mixed-ring scandocene alkyl and hydride derivatives of structure Cp*CpSc(CH₃)(PMe₃), Cp*CpSc(η¹-η⁵-C₅H₄(Cp*Sc(H), Cp*(η⁵-1,3,4-C₅Me₃H₂)Sc(CH₃)(PMe₃), and Cp*(η⁵…
Number of citations: 2 thesis.library.caltech.edu
H Liu, X Chen, Z Pan, I Watanabe, L Wang… - Journal of analytical and …, 2020 - Elsevier
Identification of Fritillaria bulbus species was investigated by pyrolysis-gas chromatography combined with fingerprint analysis. An amount of 0.2 mg of sample powder was pyrolyzed in …
Number of citations: 6 www.sciencedirect.com
J Eimontas, S Yousef, N Striūgas, MA Abdelnaby - Renewable Energy, 2021 - Elsevier
Caprolactam is the main compound of nylon 6 waste fishing nets (WFNs) and its recovery conserves natural resources, maximizes WFNs economic performance, and closes the circular …
Number of citations: 31 www.sciencedirect.com
W Dai, C Wang, M Dyballa, G Wu, N Guan, L Li… - Acs …, 2015 - ACS Publications
Little is known on the early stages of the methanol-to-olefin (MTO) conversion over H-SAPO-34, before the steady-state with highly active polymethylbenzenium cations as most …
Number of citations: 209 pubs.acs.org
F Gao, J Liu - Molecular Catalysis, 2022 - Elsevier
H-SAPO-34 modified with extra-framework Zn 2+ cations improved the selectivity to ethene and ratio of ethene to propene in the early stage of the methanol-to-olefin (MTO) reaction. In …
Number of citations: 3 www.sciencedirect.com
S Servi, A Acar - Molecules, 2002 - mdpi.com
Substituted homoallylic alcohols have been synthesised both by [2,3]-Wittig rearrangement of unsymmetrical bis-allylic ethers and reaction of alkenyl chloromethyl oxiranes with Mg/THF…
Number of citations: 5 www.mdpi.com
EC Ashby, JR Bowers Jr - Journal of the American Chemical …, 1981 - ACS Publications
When a Grignard reagent reacts with an aromatic ketone, a radical anion-radical cation pair is formed which can collapse to give 1, 2-addition product or dissociate to form a radical …
Number of citations: 96 pubs.acs.org
NH Ismail, NA Hamid, W Zain, S Latip… - … Series: Earth and …, 2022 - iopscience.iop.org
The broad-leaved weeds Melastoma malabathricum, Clidemia hirta, Chromolaena odorata, and Ageratum conyzoides are characterized as potential weeds due to their high nutritional …
Number of citations: 3 iopscience.iop.org

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